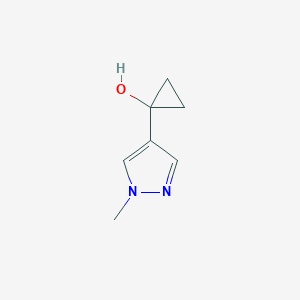
2-bromo-1-(1-methylcyclobutyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-(1-methylcyclobutyl)ethan-1-one, also known as 2-BMCBE, is an organic compound that belongs to the class of cyclobutyl compounds. It is a colorless liquid with a pungent odor that is used for a variety of scientific and industrial purposes. It has been used in the synthesis of pharmaceuticals, in organic synthesis, and as a reagent in the laboratory.
科学研究应用
2-bromo-1-(1-methylcyclobutyl)ethan-1-one has been used in a number of scientific research applications. It has been used as a reagent in organic synthesis, and has been used to synthesize a variety of pharmaceuticals, including anti-cancer drugs and anti-inflammatory drugs. It has also been used as a catalyst in the synthesis of polymers and in the synthesis of organic dyes.
作用机制
2-bromo-1-(1-methylcyclobutyl)ethan-1-one acts as a nucleophile in organic reactions, and is able to form covalent bonds with electrophilic centers. It can also act as an oxidizing agent, and has been used to oxidize a variety of organic compounds.
Biochemical and Physiological Effects
2-bromo-1-(1-methylcyclobutyl)ethan-1-one is not known to have any adverse effects on the human body. It is not toxic, and is not known to have any biochemical or physiological effects.
实验室实验的优点和局限性
2-bromo-1-(1-methylcyclobutyl)ethan-1-one has several advantages for laboratory experiments. It is inexpensive, readily available, and can be easily synthesized. It is also a highly reactive compound, which makes it useful for a variety of organic synthesis reactions. However, it is also a highly volatile compound, and care must be taken to avoid exposure to its fumes.
未来方向
There are a number of potential future directions for the use of 2-bromo-1-(1-methylcyclobutyl)ethan-1-one. It could be used as a reagent in the synthesis of other organic compounds, or it could be used as a catalyst in the synthesis of polymers. It could also be used in the synthesis of pharmaceuticals, or as an oxidizing agent in organic synthesis. Additionally, it could be used in the synthesis of organic dyes for use in a variety of applications.
合成方法
2-bromo-1-(1-methylcyclobutyl)ethan-1-one can be synthesized by a variety of methods. The most common method is the reaction of 1-bromo-2-methylcyclobutene with sodium ethoxide in ethanol. This reaction yields 2-bromo-1-(1-methylcyclobutyl)ethan-1-one in a yield of about 85%. Other methods of synthesis include the reaction of 1-bromo-2-methylcyclobutene with lithium ethoxide in THF, the reaction of 1-bromo-2-methylcyclobutene with potassium tert-butoxide in THF, and the reaction of 1-bromo-2-methylcyclobutene with sodium tert-butoxide in THF.
属性
| { "Design of the Synthesis Pathway": "The synthesis of 2-bromo-1-(1-methylcyclobutyl)ethan-1-one can be achieved through a multi-step process involving the conversion of starting materials to intermediates and ultimately to the final product. The key steps in the synthesis pathway include the preparation of the starting material, the formation of the intermediate, and the final conversion to the target compound.", "Starting Materials": [ "1-methylcyclobutanol", "sodium bromide", "acetic acid", "sodium hydroxide", "ethyl bromide", "sodium carbonate", "potassium iodide", "sodium nitrite", "hydrochloric acid", "sodium bisulfite", "sodium chloride", "sodium thiosulfate", "magnesium sulfate", "anhydrous ether", "dichloromethane" ], "Reaction": [ "Step 1: Conversion of 1-methylcyclobutanol to 1-methylcyclobutyl bromide", "1-methylcyclobutanol is reacted with hydrobromic acid and phosphorus tribromide to form 1-methylcyclobutyl bromide.", "Step 2: Formation of the intermediate", "1-methylcyclobutyl bromide is reacted with sodium nitrite and hydrochloric acid to form the intermediate 1-methylcyclobutyl nitrite.", "Step 3: Conversion of the intermediate to ethyl 2-nitropropionate", "1-methylcyclobutyl nitrite is reacted with ethyl bromide and sodium hydroxide to form ethyl 2-nitropropionate.", "Step 4: Reduction of ethyl 2-nitropropionate to ethyl 2-aminopropionate", "Ethyl 2-nitropropionate is reduced with sodium bisulfite to form ethyl 2-aminopropionate.", "Step 5: Conversion of ethyl 2-aminopropionate to 2-bromo-1-(1-methylcyclobutyl)ethan-1-one", "Ethyl 2-aminopropionate is reacted with acetic acid, sodium bromide, and potassium iodide to form 2-bromo-1-(1-methylcyclobutyl)ethan-1-one." ] } | |
CAS 编号 |
2156471-18-8 |
产品名称 |
2-bromo-1-(1-methylcyclobutyl)ethan-1-one |
分子式 |
C7H11BrO |
分子量 |
191.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



